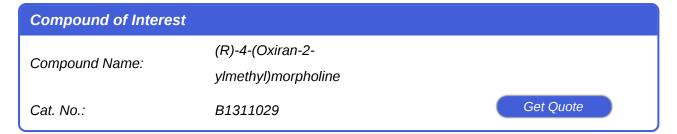


# (R)-4-(Oxiran-2-ylmethyl)morpholine molecular structure and stereochemistry

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# In-Depth Technical Guide: (R)-4-(Oxiran-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(R)-4-(Oxiran-2-ylmethyl)morpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a morpholine ring, a common scaffold in drug discovery known to enhance physicochemical properties, and a reactive (R)-configured epoxide (oxirane) ring.[1][2][3] This strained three-membered ring makes the molecule a versatile chiral building block for the synthesis of more complex molecules, particularly through nucleophilic ring-opening reactions.[4] This guide provides a comprehensive overview of its molecular structure, stereochemistry, synthesis, and analytical data.

## **Molecular Structure and Stereochemistry**

The molecular structure of **(R)-4-(Oxiran-2-ylmethyl)morpholine** consists of a morpholine ring N-substituted with a methylene group attached to the C2 carbon of an oxirane ring. The stereochemistry at the chiral center of the oxirane ring is designated as **(R)**.

• IUPAC Name: 4-[[(2R)-oxiran-2-yl]methyl]morpholine



Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

CAS Number: 452105-35-0

The presence of the chiral epoxide is crucial as it allows for the stereospecific introduction of functionalities, a key aspect in the development of enantiomerically pure pharmaceuticals. The morpholine moiety, with its advantageous physicochemical properties, often imparts improved solubility and metabolic stability to drug candidates.[3]

### **Physicochemical and Spectroscopic Data**

Quantitative data for (R)-4-(Oxiran-2-ylmethyl)morpholine is summarized below.

Property	Value		
Molecular Formula	C7H13NO2		
Molecular Weight	143.18 g/mol		
Appearance	Yellow oil		
Predicted Mass Spec.	Adductm/z[M+H] <sup>+</sup> 144.10192[M+Na] <sup>+</sup> 166.08386[M-H] <sup>-</sup> 142.08736[M+NH <sub>4</sub> ] <sup>+</sup> 161.12846[M+K] <sup>+</sup> 182.05780[M+H-H <sub>2</sub> O] <sup>+</sup> 126.09190[M+HCOO] <sup>-</sup> 188.09284[M+CH <sub>3</sub> COO] <sup>-</sup> 202.10849		

Note: Experimental NMR data for **(R)-4-(Oxiran-2-ylmethyl)morpholine** is not readily available in the public domain. The table will be updated as this information becomes accessible.

## Experimental Protocols Synthesis of 4-(Oxiranylmethyl)-morpholine

The following protocol is adapted from a patented synthesis which, while not explicitly designating the final product as the (R)-enantiomer, utilizes the (R)-enantiomer of the starting







material, suggesting the formation of the (R)-product.[5]

Reaction Scheme:		
Materials:		

- Morpholine
- (R)-(-)-1-chloro-2,3-epoxypropane
- tert-Butanol
- Potassium tert-butoxide solution in tetrahydrofuran (THF)
- Dichloromethane
- Water
- Saturated brine
- · Anhydrous magnesium sulfate

#### Procedure:

- Dissolve morpholine (0.1 mol) in tert-butanol (4.5 ml) at room temperature with stirring.
- Cool the solution to 0°C using an ice-water bath.
- Slowly add (R)-(-)-1-chloro-2,3-epoxypropane (0.1 mol) to the cooled solution.
- After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials have been consumed.
- Cool the reaction mixture in an ice-water bath to maintain a temperature below 10°C.



- Add a solution of potassium tert-butoxide in THF (1.67 M, 60 ml, 100 mmol) dropwise. The solution will gradually turn into a white turbid mixture.
- Stir for an additional 30 minutes, monitoring for the disappearance of the intermediate by TLC.
- Concentrate the reaction mixture under reduced pressure.
- Add water (50 ml) to the residue and extract with dichloromethane (2 x 100 ml).
- Combine the organic extracts and wash with saturated brine (100 ml).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.[5]

Expected Yield: 88.8%[5]

### **Applications in Drug Development**

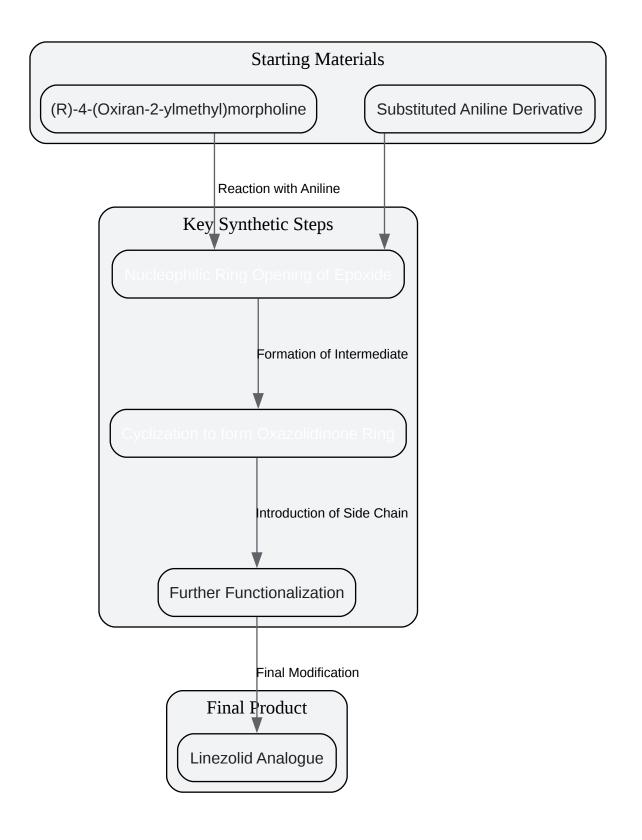
**(R)-4-(Oxiran-2-ylmethyl)morpholine** is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] The (R)-epoxide functionality allows for the stereoselective synthesis of more complex drug candidates.

One notable application is in the synthesis of analogues of the antibiotic Linezolid. The synthesis of such complex molecules often involves a series of reactions where the chirality of the starting material dictates the stereochemistry of the final product.

## Synthetic Workflow Example: Intermediate for Linezolid Analogues

The following diagram illustrates a generalized synthetic pathway where **(R)-4-(Oxiran-2-ylmethyl)morpholine** can be utilized as a key starting material for the synthesis of Linezolid analogues. This workflow highlights the importance of this chiral building block in constructing the core structure of these antibacterial agents.





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Caption: Synthetic workflow for Linezolid analogues.



#### Conclusion

**(R)-4-(Oxiran-2-ylmethyl)morpholine** is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique combination of a reactive epoxide ring with a favorable morpholine scaffold makes it an important intermediate for the stereoselective synthesis of bioactive compounds. Further research into its applications and the full characterization of its spectroscopic properties will undoubtedly enhance its utility for the scientific community.

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